2-Bromo-4-fluorobenzyl fluoride
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Overview
Description
“2-Bromo-4-fluoro-1-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom and a fluorine atom bonded to the benzene ring . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of “2-Bromo-4-fluoro-1-(fluoromethyl)benzene” involves several steps. One common method is the Suzuki-Miyaura coupling reaction . Another method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-fluoro-1-(fluoromethyl)benzene” is C7H3BrF4 . It has an average mass of 242.996 Da and a monoisotopic mass of 241.935425 Da .Chemical Reactions Analysis
The 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution . The order of reactivity is F > Cl > Br > I .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-fluoro-1-(fluoromethyl)benzene” include a refractive index of 1.527, a boiling point of 150 °C, a melting point of -16 °C, and a density of 1.593 g/mL at 25 °C .Scientific Research Applications
Synthesis and Methodology Development
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the relevance of halogenated benzene derivatives in pharmaceutical manufacturing. This synthesis addresses the challenges associated with the use of expensive and toxic reagents by presenting a pilot-scale method for producing 2-Fluoro-4-bromobiphenyl efficiently and safely. This advancement is crucial for large-scale production, considering the restrictions on hazardous reagents in the U.S. and the European Union (Qiu, Gu, Zhang, & Xu, 2009).
Benzene Derivatives in Liquid Crystals and Materials Science
Fluorinated liquid crystals exhibit unique properties due to the fluoro substituent's influence, including modifications to melting points and optical anisotropy. The review of fluorinated liquid crystals underscores the significance of halogenated benzene derivatives in developing materials with tailored physical properties for commercial applications, emphasizing the strategic inclusion of fluoro substituents in liquid crystal chemistry to enhance performance (Hird, 2007).
Environmental and Health Impact Studies
The critical review of novel brominated flame retardants (NBFRs) in indoor environments, including their occurrence and potential health risks, reflects the broader context of halogenated benzene derivatives' environmental impact. This study highlights the need for comprehensive research on the occurrence, toxicity, and environmental fate of NBFRs, given their widespread use and detection in indoor environments. The emphasis on bridging knowledge gaps and developing analytical methods encompasses the environmental stewardship of halogenated compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as precursors to pharmaceuticals, agrochemicals, and other chemicals .
Mode of Action
Bromo-fluoro compounds are generally known for their reactivity and are often used in cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-(fluoromethyl)benzene . For instance, adequate ventilation is necessary when handling this compound to prevent the buildup of harmful vapors . It should also be kept away from sources of ignition due to its flammability .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBCZWYRWMBIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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